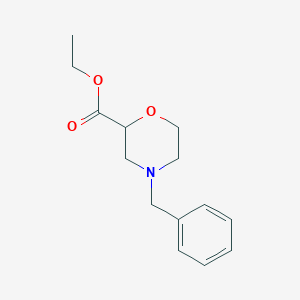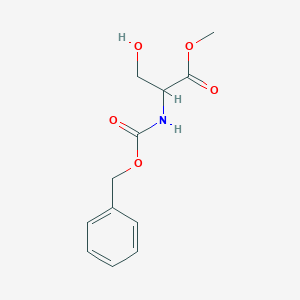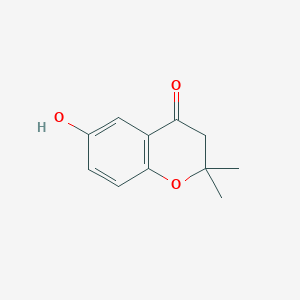
2-Morpholinocyclohexanone
Übersicht
Beschreibung
2-Morpholinocyclohexanone, also known as 2-MeO-Ketamine, is a synthetic dissociative anesthetic drug that has been gaining attention in the scientific community for its potential therapeutic applications. It is a derivative of ketamine, a well-known anesthetic drug that has been used in clinical settings for decades. 2-MeO-Ketamine is structurally similar to ketamine, but it has been found to have a more potent and longer-lasting effect. In
Wissenschaftliche Forschungsanwendungen
2-Morpholinocyclohexanonene has been found to have potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a rapid and long-lasting antidepressant effect, with fewer side effects than traditional antidepressant drugs. Additionally, it has been found to have anxiolytic and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 2-Morpholinocyclohexanonene is still not fully understood. However, it is believed to work by blocking N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in the regulation of mood, memory, and learning. By blocking these receptors, 2-Morpholinocyclohexanonene may help to improve mood and cognitive function.
Biochemical and Physiological Effects
2-Morpholinocyclohexanonene has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, it has been found to increase the levels of glutamate and serotonin in the brain, which are neurotransmitters that play a role in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Morpholinocyclohexanonene for lab experiments is its potency and long-lasting effect. This makes it a useful tool for studying the role of NMDA receptors in various physiological and pathological conditions. However, its high potency also means that it must be used with caution, as it can be toxic at high doses.
Zukünftige Richtungen
There are many potential future directions for the study of 2-Morpholinocyclohexanonene. One area of interest is its potential use in the treatment of addiction. It has been found to reduce drug-seeking behavior in animal models of addiction, and it may have similar effects in humans. Additionally, it may have applications in the treatment of other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion
In conclusion, 2-Morpholinocyclohexanonene is a synthetic dissociative anesthetic drug that has potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Its mechanism of action involves the blocking of NMDA receptors in the brain, and it has a range of biochemical and physiological effects. While it has many advantages for lab experiments, its high potency also means that it must be used with caution. There are many potential future directions for the study of 2-Morpholinocyclohexanonene, and it may have applications in the treatment of a range of neuropsychiatric disorders.
Eigenschaften
CAS-Nummer |
14909-84-3 |
|---|---|
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
2-morpholin-4-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H17NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9H,1-8H2 |
InChI-Schlüssel |
DYFZDKCLKMNRPL-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)N2CCOCC2 |
Kanonische SMILES |
C1CCC(=O)C(C1)N2CCOCC2 |
Synonyme |
2-(Morpholin-4-yl)cyclohexan-1-one |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B180552.png)


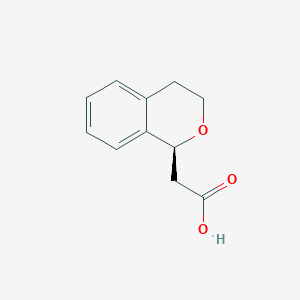

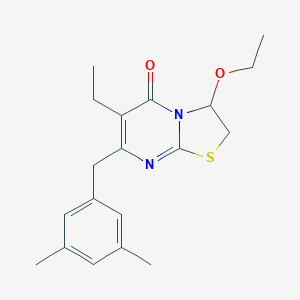

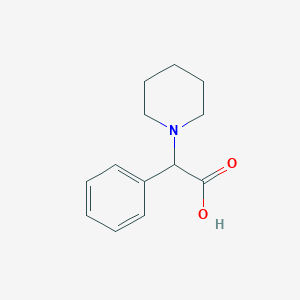
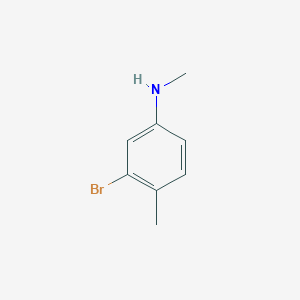
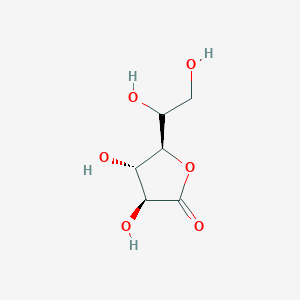
![2-[4-(Aminomethyl)phenyl]benzoic acid](/img/structure/B180571.png)
